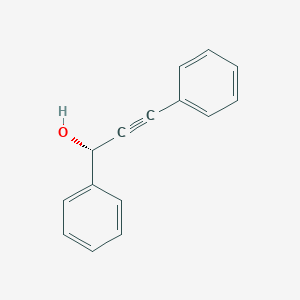

(S)-1,3-Diphenyl-1-propyne-3-ol

CAS No.:

Cat. No.: VC13843267

Molecular Formula: C15H12O

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12O |

|---|---|

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | (1S)-1,3-diphenylprop-2-yn-1-ol |

| Standard InChI | InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H/t15-/m1/s1 |

| Standard InChI Key | DZZWMODRWHHWFR-OAHLLOKOSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C#C[C@H](C2=CC=CC=C2)O |

| Canonical SMILES | C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)O |

Introduction

Structural Characteristics and Stereochemistry

The molecular formula of (S)-1,3-Diphenyl-1-propyne-3-ol is CHO, with a molecular weight of 208.26 g/mol . The IUPAC name designates the triple bond between carbons 1 and 2 (prop-1-yne) and a hydroxyl group at carbon 3, which also bears two phenyl groups. This configuration creates a chiral center at carbon 3, yielding the (S)-enantiomer (Fig. 1).

Stereochemical Analysis

The chiral center at carbon 3 has four distinct substituents:

-

Hydroxyl group (-OH)

-

Phenyl group (CH)

-

Propargyl chain (C≡C-Ph)

-

Hydrogen atom

Using Cahn-Ingold-Prelog priorities, the configuration is determined by the sequence: -OH (highest priority) > phenyl > propargyl chain > hydrogen. The (S)-enantiomer arises when these groups are arranged counterclockwise in descending priority .

Spectroscopic Data

While specific spectral data for the (S)-enantiomer are scarce, related propargyl alcohols exhibit:

-

IR: O-H stretch (~3400 cm), C≡C stretch (~2100 cm), and aromatic C-H bends (~700 cm) .

-

H NMR: Signals for aromatic protons (δ 7.2–7.5 ppm), hydroxyl proton (δ 2.5–3.5 ppm, broad), and propargyl protons (δ 2.8–3.2 ppm) .

Synthetic Methodologies

Catalytic Coupling Approaches

A patent (CN102146020B) describes synthesizing 1,3-diphenylpropanol derivatives via iron-catalyzed coupling of substituted phenylethanol and benzyl alcohol . Although this method targets saturated alcohols, analogous strategies using propargyl alcohols could yield the title compound. Key modifications include:

-

Substrates: Replacing benzyl alcohol with propargyl alcohol derivatives.

-

Catalysts: Employing palladium or copper for alkyne activation .

Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 130°C |

| Catalyst | Fe(acac) (10 mol%) |

| Base | KOH (15 mol%) |

| Solvent | Anhydrous o-xylene |

| Reaction Time | 12 hours |

| Yield | ~81% (for analogous compounds) |

Enantioselective Synthesis

The (S)-configuration necessitates asymmetric methods:

-

Chiral Ligands: Use of (R)-BINAP with palladium catalysts to induce stereoselectivity during alkyne hydration .

-

Kinetic Resolution: Enzymatic or chemical resolution of racemic mixtures using chiral auxiliaries .

Physicochemical Properties

Thermal Stability

Propargyl alcohols like 1,3-Diphenyl-2-propyn-1-ol decompose at temperatures >200°C, with melting points ranging from 80–100°C . The (S)-enantiomer likely exhibits similar stability, though exact data require experimental validation.

Solubility and Reactivity

Pharmacological and Industrial Applications

Medicinal Chemistry

1,3-Diphenylpropanol derivatives exhibit:

-

Immunosuppressive Activity: Inhibition of T-cell proliferation (IC < 10 µM) .

-

Neuroprotective Effects: Mitigation of β-amyloid aggregation in neurodegenerative models .

-

Antiviral Properties: HIV-1 protease inhibition (K ~50 nM) .

The (S)-enantiomer’s stereochemistry may enhance target specificity, as seen in β-secretase inhibitors .

Material Science

Propargyl alcohols serve as precursors for:

Challenges and Future Directions

Synthetic Limitations

-

Stereocontrol: Current methods for racemic mixtures lack enantioselectivity, necessitating costly resolutions .

-

Scalability: High catalyst loadings (10 mol%) impede industrial adoption .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume